An In-depth Technical Guide to 5-Amino-3-methylbenzo[d]isoxazole: Properties, Structure, and Synthetic Considerations
An In-depth Technical Guide to 5-Amino-3-methylbenzo[d]isoxazole: Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3-methylbenzo[d]isoxazole is a heterocyclic aromatic compound of increasing interest in medicinal chemistry. Its rigid bicyclic structure, combining a benzene ring with an isoxazole moiety, presents a unique scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the known chemical properties, structural features, and potential applications of this compound. Due to the limited availability of direct experimental data, this document integrates confirmed information with theoretical predictions and comparative analysis of structurally related analogues to offer a holistic technical perspective for research and development professionals.
Introduction: The Benzisoxazole Scaffold in Drug Discovery
The 1,2-benzisoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates.[1] Its utility stems from its rigid conformation, which can facilitate precise interactions with biological targets, and its favorable metabolic stability. The fusion of the isoxazole and benzene rings creates a unique electronic environment and provides distinct vectors for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The introduction of an amino group, as in 5-Amino-3-methylbenzo[d]isoxazole, offers a key functional handle for further chemical modification and can play a direct role in target binding through hydrogen bonding. This molecule is a valuable building block for creating libraries of compounds for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and neuroscience.[1][2]
Molecular Structure and Identification
The fundamental identity of 5-Amino-3-methylbenzo[d]isoxazole is established by its unique connectivity of atoms, forming a fused ring system.
Chemical Structure
The structure consists of a methyl-substituted isoxazole ring fused to a benzene ring, with an amino group attached at the 5-position of the benzisoxazole core.
Caption: Chemical structure of 5-Amino-3-methylbenzo[d]isoxazole.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 851768-35-9[3] |
| Molecular Formula | C₈H₈N₂O[3] |
| Molecular Weight | 148.16 g/mol [3] |
| Synonyms | 3-Methyl-1,2-benzisoxazol-5-amine, 3-Methyl-benzo[d]isoxazol-5-ylamine |
Physicochemical Properties
| Property | Value/Prediction | Source |
| Physical State | Solid | [4] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from structure |
| pKa (predicted) | ~3.5 (amino group), ~9.5 (protonated amino group) | Computational Prediction |
| LogP (predicted) | ~1.8 | Computational Prediction |
| Storage | Inert atmosphere; 2-8°C | [5] |
Note: Predicted values are generated using standard computational models and should be used as estimates pending experimental verification.
Spectroscopic Characterization (Theoretical)
While experimental spectra are not widely published, theoretical spectroscopic data can provide a useful reference for sample characterization.
¹H NMR (Predicted)
A predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals:
-
A singlet for the methyl protons around δ 2.4-2.6 ppm .
-
A broad singlet for the amino protons (NH₂) around δ 3.5-4.5 ppm .
-
A complex pattern in the aromatic region (δ 6.8-7.5 ppm ) corresponding to the three protons on the benzene ring. The proton at position 4 would likely appear as a doublet of doublets, the proton at position 6 as a doublet, and the proton at position 7 as a doublet.
¹³C NMR (Predicted)
Key predicted ¹³C NMR signals would include:
-
Methyl carbon: ~10-15 ppm
-
Aromatic carbons: ~105-150 ppm
-
Quaternary carbons of the fused ring system, including the carbon bearing the amino group and the carbons of the isoxazole ring, would appear in the range of ~110-165 ppm .
Mass Spectrometry
The primary ion in a mass spectrum would be the molecular ion [M]⁺ at m/z 148.16 . Fragmentation patterns would likely involve the loss of small molecules such as HCN or CO, and cleavage of the methyl group.
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route to 5-Amino-3-methylbenzo[d]isoxazole involves the cyclization of an appropriately substituted aromatic precursor. A common strategy for forming the benzisoxazole ring is the intramolecular cyclization of an ortho-hydroxy ketoxime.
Caption: A potential synthetic workflow for 5-Amino-3-methylbenzo[d]isoxazole.
Protocol Outline:
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Protection of the Amino Group: The starting material, 4-amino-2-hydroxyacetophenone, would first have its amino group protected, for instance, through acetylation with acetic anhydride to form an acetamide. This prevents interference in subsequent steps.
-
Oxime Formation: The ketone functionality of the protected intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding ketoxime.
-
Cyclization: The resulting ortho-hydroxy ketoxime is subjected to acid-catalyzed dehydration. Heating in the presence of an acid like polyphosphoric acid (PPA) or a strong mineral acid would induce cyclization to form the protected 5-acetamido-3-methylbenzo[d]isoxazole.
-
Deprotection: The final step involves the hydrolysis of the acetamide protecting group under acidic or basic conditions to yield the target 5-Amino-3-methylbenzo[d]isoxazole.
Chemical Reactivity
The chemical reactivity of this molecule is dictated by its key functional groups:
-
Amino Group: The primary amine at the 5-position is nucleophilic and can undergo a variety of reactions typical for aromatic amines, such as acylation, alkylation, diazotization (leading to diazonium salts for further functionalization), and formation of Schiff bases with aldehydes and ketones.
-
Isoxazole Ring: The isoxazole ring is generally stable but can be susceptible to ring-opening reactions under certain reductive or strong basic conditions.
-
Aromatic Ring: The benzene portion of the scaffold can undergo electrophilic aromatic substitution, although the directing effects of the fused isoxazole and the amino group will influence the regioselectivity of such reactions.
Applications in Drug Development
While specific clinical applications for 5-Amino-3-methylbenzo[d]isoxazole are not yet established, its structural motifs are present in compounds with a wide range of biological activities. The benzisoxazole core is a key feature in antipsychotic drugs like risperidone and iloperidone.[6] The amino group provides a crucial attachment point for building larger, more complex molecules, making it a valuable intermediate for combinatorial chemistry and library synthesis.[2] Patent literature suggests its potential use in developing novel therapeutic agents, underscoring its relevance to the pharmaceutical industry.[2]
Safety and Handling
As with any laboratory chemical, 5-Amino-3-methylbenzo[d]isoxazole should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[5]
-
Toxicity: Specific toxicity data is not available. Compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.
Conclusion
5-Amino-3-methylbenzo[d]isoxazole represents a promising, yet underexplored, chemical entity for drug discovery and development. Its benzisoxazole core provides a rigid and metabolically stable scaffold, while the amino functionality offers a versatile point for chemical elaboration. Although a comprehensive experimental characterization is still lacking in publicly accessible literature, this guide provides a solid foundation of its known and predicted properties. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and holds the potential to unlock new therapeutic opportunities.
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